Cas no 1142199-98-1 (5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol)

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is a specialized organic compound known for its unique structural properties. It exhibits high thermal stability and resistance to degradation, making it suitable for applications requiring chemical inertness. Its trifluoromethyl substituent enhances its solubility in organic solvents, facilitating synthesis and analysis. This compound is ideal for research in medicinal chemistry, material science, and organic synthesis due to its distinctive reactivity and stability profile.
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol structure
1142199-98-1 structure
商品名:5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol
CAS番号:1142199-98-1
MF:C10H6F3N3S
メガワット:257.23495054245
CID:4680998

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol 化学的及び物理的性質

名前と識別子

    • 5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol
    • 5-(4-(Trifluoromethyl)phenyl)-1,2,4-triazine-3-thiol
    • STK505245
    • 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol
    • インチ: 1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17)
    • InChIKey: KDBCCBNRFZFYJI-UHFFFAOYSA-N
    • ほほえんだ: S=C1NN=CC(C2C=CC(C(F)(F)F)=CC=2)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 368
  • トポロジー分子極性表面積: 68.8

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM486277-1g
5-(4-(Trifluoromethyl)phenyl)-1,2,4-triazine-3-thiol
1142199-98-1 97%
1g
$240 2023-11-24
Chemenu
CM486277-5g
5-(4-(Trifluoromethyl)phenyl)-1,2,4-triazine-3-thiol
1142199-98-1 97%
5g
$720 2023-11-24

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol 関連文献

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5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiolに関する追加情報

Introduction to 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol (CAS No. 1142199-98-1)

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1142199-98-1, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and molecular research. The presence of a trifluoromethyl group and a thiol functional group in its molecular framework imparts distinct reactivity and binding capabilities, making it a valuable candidate for further exploration.

The molecular structure of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol consists of a triazine core substituted with a phenyl ring at the 4-position and a thiol group at the 3-position. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design. Additionally, the thiol moiety provides a nucleophilic site that can participate in various chemical reactions, including sulfhydryl-dependent interactions with biological targets.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol represents an example of such compounds that have been investigated for their pharmacological properties. Studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory and infectious diseases. The trifluoromethyl substitution is particularly noteworthy, as it is known to modulate the electronic properties of molecules, thereby influencing their biological activity.

One of the most compelling aspects of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is its potential as a scaffold for drug development. The triazine ring provides a rigid structure that can be modified to optimize binding affinity and selectivity. Furthermore, the combination of the trifluoromethyl and thiol groups offers multiple sites for functionalization, allowing chemists to tailor the compound for specific biological targets. This flexibility has made it a subject of interest in high-throughput screening campaigns aimed at identifying novel lead compounds.

Recent advancements in computational chemistry have also contributed to the study of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol. Molecular modeling techniques have been employed to predict its interaction with potential biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental approaches, enabling researchers to design more effective derivatives with enhanced pharmacological profiles. The integration of computational methods with experimental validation has accelerated the discovery process in medicinal chemistry.

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more accessible to researchers. For instance, transition-metal-catalyzed reactions have been utilized to construct key intermediates efficiently. These advances have not only improved yield but also reduced the environmental impact of synthetic processes, aligning with green chemistry principles.

From a biological perspective, the investigation of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol has revealed intriguing interactions with cellular pathways relevant to human health. Preliminary studies suggest that this compound may modulate signaling pathways involved in inflammation and oxidative stress. Such findings are particularly significant given the growing recognition of these pathways in various diseases. Further research is warranted to elucidate its exact role in disease mechanisms and explore its therapeutic potential.

The development of new pharmaceuticals relies heavily on understanding how molecules interact with biological systems at the molecular level. 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol exemplifies how structural features can be leveraged to design compounds with desired properties. Its unique combination of functional groups makes it a versatile tool for investigating biological processes and developing novel treatments. As research continues to uncover new applications for this compound, it is likely to remain a focal point in pharmaceutical chemistry.

In conclusion,5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol (CAS No. 1142199-98-1) is a promising compound with significant potential in drug discovery and molecular research. Its structural features and reported biological activities make it an attractive candidate for further exploration. With ongoing advancements in synthetic chemistry and computational biology, this molecule is poised to contribute valuable insights into therapeutic interventions for various diseases.

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